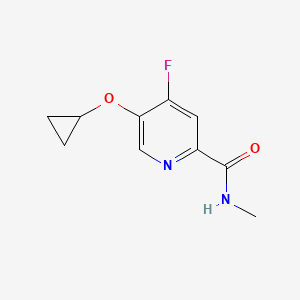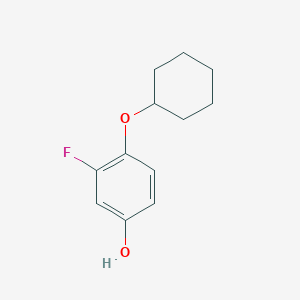
2-Formyl-6-(trifluoromethyl)pyridine-4-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Formyl-6-(trifluoromethyl)pyridine-4-sulfonyl chloride is a chemical compound with the molecular formula C7H3ClF3NO3S It is characterized by the presence of a formyl group, a trifluoromethyl group, and a sulfonyl chloride group attached to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-6-(trifluoromethyl)pyridine-4-sulfonyl chloride typically involves the introduction of the sulfonyl chloride group to a pyridine derivative. One common method is the chlorosulfonation of 2-formyl-6-(trifluoromethyl)pyridine using chlorosulfonic acid. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards.
化学反应分析
Types of Reactions
2-Formyl-6-(trifluoromethyl)pyridine-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic Substitution: The sulfonyl chloride group can participate in electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The chlorine atom in the sulfonyl chloride group can be replaced by nucleophiles.
Oxidation and Reduction: The formyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as sulfuric acid or nitric acid under controlled temperatures.
Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Electrophilic Substitution: Substituted pyridine derivatives.
Nucleophilic Substitution: Sulfonamide or sulfonate esters.
Oxidation and Reduction: Carboxylic acids or alcohols.
科学研究应用
2-Formyl-6-(trifluoromethyl)pyridine-4-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential in drug development due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Formyl-6-(trifluoromethyl)pyridine-4-sulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, making it a key site for chemical transformations. The trifluoromethyl group imparts unique electronic properties, influencing the compound’s reactivity and interactions with molecular targets.
相似化合物的比较
Similar Compounds
2-Formyl-6-(trifluoromethyl)pyridine: Lacks the sulfonyl chloride group, making it less reactive in certain substitution reactions.
4-(Trifluoromethyl)pyridine-2-sulfonyl chloride: Similar structure but with different positioning of functional groups, leading to different reactivity patterns.
Uniqueness
2-Formyl-6-(trifluoromethyl)pyridine-4-sulfonyl chloride is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various chemical transformations and applications.
属性
分子式 |
C7H3ClF3NO3S |
|---|---|
分子量 |
273.62 g/mol |
IUPAC 名称 |
2-formyl-6-(trifluoromethyl)pyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C7H3ClF3NO3S/c8-16(14,15)5-1-4(3-13)12-6(2-5)7(9,10)11/h1-3H |
InChI 键 |
VAFHAFAVIFEZEL-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(N=C1C=O)C(F)(F)F)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine](/img/structure/B14847859.png)








![3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-boronic acid](/img/structure/B14847916.png)




